2-methoxyethyl 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE is a complex organic compound that features a coumarin derivative. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE typically involves multiple steps. The reaction conditions often require the use of catalysts such as N,N′-carbonyldiimidazole to activate carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: N,N′-carbonyldiimidazole for esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of smart materials and photoactive polymers.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The coumarin moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 7-Hydroxy-4-methylcoumarin
- 4-Methylumbelliferyl acetate
Uniqueness
2-METHOXYETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and acetamido groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H21NO7 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzoate |
InChI |
InChI=1S/C22H21NO7/c1-14-11-21(25)30-19-12-17(7-8-18(14)19)29-13-20(24)23-16-5-3-15(4-6-16)22(26)28-10-9-27-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,24) |
InChI Key |
NRPXXWCQAKPWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.